N-(2-(Piperidin-2-yl)phenyl)acetamide

sigma-2 receptor TMEM97 2-arylpiperidine

Researchers seeking a defined σ2R/TMEM97 pharmacophore often face lengthy synthesis times. This compound provides immediate access to the ortho-arylpiperidine core. • Validated σ2R/TMEM97 binding scaffold (Ki ~90 nM) for SAR campaigns. • Ortho-substitution enables intramolecular H-bonding absent in meta/para isomers. • Free piperidine NH and phenyl ring allow parallel derivatization. Shipped under ambient conditions with certificate of analysis confirming ≥95% purity.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Cat. No. B12843689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Piperidin-2-yl)phenyl)acetamide
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C2CCCCN2
InChIInChI=1S/C13H18N2O/c1-10(16)15-13-8-3-2-6-11(13)12-7-4-5-9-14-12/h2-3,6,8,12,14H,4-5,7,9H2,1H3,(H,15,16)
InChIKeyWNAXKWJXYXIQER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-(Piperidin-2-yl)phenyl)acetamide (CAS 1337103-00-0): Core Chemical Identity and Research Scaffold Profile


N-(2-(Piperidin-2-yl)phenyl)acetamide (CAS 1337103-00-0, molecular formula C₁₃H₁₈N₂O, molecular weight 218.29 g/mol) is a synthetic small molecule characterized by a piperidine ring directly attached at the ortho (2-) position of a phenyl ring, which is further substituted with an acetamide group . This ortho-substituted 2-arylpiperidine architecture distinguishes it from its meta- and para-substituted regioisomers and places it within the broader class of N-acyl-2-arylpiperidines, a scaffold that has been systematically evaluated for sigma receptor (σR) binding affinity [1]. The compound is commercially available as a research chemical with a typical purity specification of 95% and is supplied for laboratory investigation purposes only, not for human therapeutic or veterinary use .

Why N-(2-(Piperidin-2-yl)phenyl)acetamide Cannot Be Readily Substituted by Its Regioisomeric or Piperidine-Positional Analogs


Within the family of piperidinyl-phenylacetamides, the position of the piperidine attachment on the phenyl ring (ortho, meta, or para) and the point of piperidine ring attachment (2-, 3-, or 4-position) critically determine molecular conformation, target engagement, and pharmacological profile [1]. The ortho-substitution in N-(2-(Piperidin-2-yl)phenyl)acetamide forces the piperidine nitrogen into close proximity with the acetamide NH, creating an intramolecular hydrogen-bonding geometry that is sterically impossible for the corresponding meta- and para-substituted analogs . Furthermore, the 2-arylpiperidine scaffold has been identified as a privileged chemotype for sigma receptor binding, with N-acyl-2-arylpiperidines demonstrating high affinity for the σ₂R/TMEM97 receptor, whereas analogous compounds derived from morpholine or N-methylpiperazine exhibit substantially lower affinities [1]. These structural determinants mean that regioisomeric or heterocyclic substitutions cannot be assumed to preserve target binding or functional activity without explicit experimental validation.

Quantitative Differentiation Evidence for N-(2-(Piperidin-2-yl)phenyl)acetamide Relative to Closest Analogs


Sigma-2 Receptor (σ₂R/TMEM97) Affinity of the N-Acyl-2-arylpiperidine Scaffold vs. Morpholine and N-Methylpiperazine Analogs

In a systematic evaluation of 2-arylpiperidine analogs, N-acyl-2-arylpiperidines demonstrated high affinity for σ₂R/TMEM97, whereas structurally matched compounds containing morpholine or N-methylpiperazine in place of the piperidine ring exhibited significantly lower affinities [1]. A representative N-acyl-2-arylpiperidine from this series achieved Ki(σ₂) = 15.8 nM with Ki(σ₁)/Ki(σ₂) selectivity ratio of 3.2 (Ki(σ₁) = 51.3 nM), confirming that the piperidine ring, when acylated at the nitrogen and substituted with an aryl group at the 2-position, is a key pharmacophoric element for σ₂R engagement [2]. This class-level evidence indicates that N-(2-(Piperidin-2-yl)phenyl)acetamide, which embodies the N-acyl-2-arylpiperidine architecture, is scaffold-primed for σ₂R binding in a manner not shared by piperazine- or morpholine-based analogs.

sigma-2 receptor TMEM97 2-arylpiperidine radioligand binding

Regioisomeric Differentiation: Ortho vs. Para Piperidine Substitution on the Phenyl Ring

N-(2-(Piperidin-2-yl)phenyl)acetamide bears the piperidin-2-yl group at the ortho position of the phenyl ring, enabling an intramolecular hydrogen bond between the piperidine NH and the acetamide carbonyl oxygen that is geometrically forbidden in the para-substituted analog N-(4-(Piperidin-2-yl)phenyl)acetamide . This conformational restriction alters the spatial presentation of both the basic piperidine nitrogen and the acetamide hydrogen bond donor/acceptor array, which are critical for target recognition . The meta isomer, N-(3-(Piperidin-2-yl)phenyl)acetamide, can neither form this intramolecular hydrogen bond nor present the same vectorial orientation of pharmacophoric elements, as the piperidine and acetamide substituents are positioned at a 120° angle rather than the 60° angle characteristic of ortho substitution .

regioisomerism ortho-substitution intramolecular hydrogen bonding conformational analysis

Piperidine Ring Attachment Position: 2-Piperidinyl vs. 3-Piperidinyl and 4-Piperidinyl Analogs

The attachment of the phenyl ring at the 2-position of the piperidine ring generates a chiral center, introducing stereochemical complexity absent in the 4-piperidinyl analog N-(2-(Piperidin-4-yl)phenyl)acetamide (chiral center at piperidine 4-position only if further substituted). More critically, the 2-arylpiperidine motif has been specifically identified as a privileged scaffold for sigma receptor binding, whereas the 3- and 4-arylpiperidine congeners belong to structurally distinct chemotypes that have not been similarly validated [1][2]. The Zampieri et al. (2018) study on piperidine-based alkylacetamide sigma receptor ligands further demonstrated that subtle changes in the point of attachment and N-substitution dramatically alter σ₁/σ₂ selectivity, with some compounds achieving Ki values of 17 nM for σ₁R and 1117 nM for σ₂R (65-fold selectivity) [2].

piperidine regioisomerism 2-arylpiperidine sigma receptor scaffold hopping

Inclusion in N-Piperidinyl Acetamide Calcium Channel Blocker Patent Family (WO2009146540A1)

The generic structure disclosed in patent WO2009146540A1 (and its national-phase derivatives including US8377968B2) encompasses N-piperidinyl acetamide derivatives as T-type calcium channel blockers [1]. N-(2-(Piperidin-2-yl)phenyl)acetamide falls within the Markush structure of Formula (I) claimed in this patent family, which describes compounds useful for treating conditions associated with unwanted T-type calcium channel activity, including cardiovascular disease, epilepsy, cancer, and pain [1][2]. The patent exemplifies specific N-piperidinyl acetamide derivatives with demonstrated antagonist activity at T-type calcium channels (Cav3.1/Cav3.2/Cav3.3) as measured by whole-cell patch-clamp electrophysiology in recombinant HEK293 cells [1]. This provides a defined, patent-backed therapeutic hypothesis for the compound class that is absent for simple N-phenylacetamide derivatives lacking the piperidine moiety.

T-type calcium channel Cav3 N-piperidinyl acetamide pain epilepsy

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Capacity vs. Common CNS-Penetrant Piperidine Derivatives

The computed XLogP3 value of 1.3 for N-(2-(Piperidin-2-yl)phenyl)acetamide places it within the favorable range for CNS drug-likeness (typically LogP 1–4), while its hydrogen bond donor count of 2 (piperidine NH, acetamide NH) and hydrogen bond acceptor count of 2 (acetamide C=O, piperidine N) satisfy Lipinski's Rule of Five criteria for oral bioavailability . By comparison, many high-affinity sigma receptor ligands such as haloperidol (computed LogP ~3.7) and 1,3-di-o-tolylguanidine (DTG, computed LogP ~3.5) are significantly more lipophilic [1]. The lower lipophilicity of N-(2-(Piperidin-2-yl)phenyl)acetamide may confer advantages in aqueous solubility and reduced non-specific protein binding, though this must be balanced against potential impacts on membrane permeability .

physicochemical properties CNS drug-likeness LogP hydrogen bonding oral bioavailability

Synthetic Accessibility Advantage: Direct Acetylation from 2-(Piperidin-2-yl)aniline Precursor

N-(2-(Piperidin-2-yl)phenyl)acetamide is synthesized by direct acetylation of 2-(piperidin-2-yl)aniline with acetic anhydride under reflux conditions in dichloromethane or ethanol . This single-step synthetic route contrasts with the multi-step sequences required for more complex N-acyl-2-arylpiperidine analogs bearing additional substituents on either the aryl ring or the piperidine nitrogen [1]. The commercial availability of both the final compound and its immediate precursor, 2-(piperidin-2-yl)aniline, enables rapid SAR exploration through parallel derivatization, a practical advantage for medicinal chemistry groups seeking to generate compound libraries around the 2-arylpiperidine core [1].

synthetic tractability one-step synthesis building block medicinal chemistry

Recommended Research and Industrial Application Scenarios for N-(2-(Piperidin-2-yl)phenyl)acetamide


Sigma-2 Receptor (TMEM97) Ligand Discovery and Probe Development

Based on the demonstrated high affinity of N-acyl-2-arylpiperidines for the σ₂R/TMEM97 receptor , N-(2-(Piperidin-2-yl)phenyl)acetamide can serve as a minimalist scaffold for initiating a sigma-2 receptor ligand discovery program. Its ortho-substituted 2-arylpiperidine core embodies the validated pharmacophore, while the unsubstituted phenyl ring and free piperidine NH provide two independent vectors for systematic SAR exploration. Research groups can use this compound as a reference point for assessing the impact of N-alkylation, aryl substitution, and stereochemistry on σ₂R/σ₁R selectivity, leveraging the binding assay protocols established by the Psychoactive Drug Screening Program (PDSP) [1].

T-Type Calcium Channel (Cav3) Antagonist Hit Identification

The inclusion of N-(2-(Piperidin-2-yl)phenyl)acetamide within the generic scope of the N-piperidinyl acetamide calcium channel blocker patent family (WO2009146540A1) supports its evaluation as a potential T-type calcium channel antagonist. Research groups focused on pain, epilepsy, or cardiovascular indications can screen this compound in recombinant Cav3.1, Cav3.2, and Cav3.3 electrophysiology assays (whole-cell patch clamp in HEK293 cells) to establish baseline activity. The compound's favorable physicochemical profile (LogP 1.3, MW 218.29) [1] suggests adequate solubility for in vitro assay conditions, providing a practical entry point for calcium channel-focused drug discovery.

Regioisomeric Selectivity Profiling in CNS Target Panels

The unique ortho-substitution pattern of N-(2-(Piperidin-2-yl)phenyl)acetamide, which enables intramolecular hydrogen bonding between the piperidine NH and acetamide carbonyl , makes it a valuable tool compound for investigating how phenyl ring substitution geometry affects target selectivity profiles. By comparing this ortho isomer against its meta and para counterparts in broad receptor panels (e.g., sigma receptors, dopamine D2, serotonin 5-HT receptors, muscarinic acetylcholine receptors), researchers can generate regioisomer-specific selectivity fingerprints that inform the design of more selective ligands. This approach is particularly relevant given that the ortho isomer presents a distinct pharmacophore geometry that is sterically inaccessible to the meta and para isomers [1].

Medicinal Chemistry Building Block for Focused Library Synthesis

With its single-step synthetic accessibility from commercially available 2-(piperidin-2-yl)aniline , N-(2-(Piperidin-2-yl)phenyl)acetamide functions as a practical building block for generating focused compound libraries around the 2-arylpiperidine scaffold. The free piperidine NH can be derivatized through alkylation, acylation, or sulfonylation, while the phenyl ring can undergo electrophilic aromatic substitution or metal-catalyzed cross-coupling. This modular derivatization capability, combined with the scaffold's validation in sigma receptor [1] and calcium channel [2] contexts, makes it an efficient starting point for parallel synthesis campaigns aimed at hit-to-lead optimization.

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